molecular formula C5H8N4O2 B13082504 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B13082504
M. Wt: 156.14 g/mol
InChI Key: WKJUOKXLBVVNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid (abbreviated as Amt in studies) is a triazole-containing compound with a structure featuring a 1,2,3-triazole core substituted at the 1-position with an acetic acid group and at the 4-position with an aminomethyl moiety. This compound has garnered attention in medicinal chemistry and chemical biology due to its unique properties:

  • Hydrogen Bonding and Stability: The 1,2,3-triazole ring is resistant to proteolytic degradation and capable of forming hydrogen bonds, making it suitable for biological applications .
  • Linker Utility: Amt is frequently employed as a rigid or semi-flexible linker in bisubstrate inhibitors (e.g., protein kinase inhibitors) to enhance binding affinity and selectivity .
  • Synthetic Accessibility: Amt can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry reaction .

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJUOKXLBVVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve yield and purity.

Chemical Reactions Analysis

Oxidation

  • Reagent : KMnO4 (acidic conditions).

  • Outcome : Conversion of the aminomethyl group to a ketone or carboxylic acid, depending on reaction severity.

Substitution

  • Reagent : Nucleophiles (e.g., amines, alcohols).

  • Outcome : Replacement of the acetic acid proton with diverse substituents, enabling bioconjugation or polymer synthesis .

Condensation

  • Reagent : Aldehydes/ketones.

  • Outcome : Formation of imine or aminal linkages, useful for drug design and material science .

4. Mechanisms and Reaction Conditions
Reaction mechanisms are influenced by catalysts and solvents:

Reaction Catalyst/Solvent Key Step
HydrogenationPd/C in methanolReduction of azide to amine
Amidine CyclizationHClO4-SiO2Acid-mediated cyclization
Continuous FlowMetal-free, flow reactorControlled temperature for triazole formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational method for triazole ring formation, though specific to fluorinated derivatives.

5. Applications and Biological Activity
The compound exhibits:

Application Activity IC50 Source
Antimicrobial AgentInhibits Trichomonas vaginalis0.6–1.1 μM
Enzyme InhibitionTargets protozoal enzymesComparable to metronidazole

Its aminomethyl group enhances binding affinity via hydrogen bonding, while the triazole ring contributes to bioactivity .

6. Characterization Data

Property Value Source
Melting Point285–286°C
1H NMR (D2O)δ 4.34 (s, 2H), 5.06 (s, 2H)
IR (KBr)3418 cm⁻¹ (NH stretch), 1614 cm⁻¹ (C=N)

7. Recent Advances
A metal-free continuous-flow synthesis achieved higher yields (up to 83%) and reduced environmental impact . This method avoids hazardous intermediates and enables scalable production .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer properties. A study revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. This mechanism was observed in breast cancer and leukemia cell lines, where the compound inhibited cell proliferation and promoted programmed cell death .

Agriculture

Plant Growth Regulation
In agricultural applications, this compound serves as a plant growth regulator. It has been shown to enhance root development and improve stress tolerance in crops under adverse conditions such as drought and salinity. Field trials indicated that treated plants exhibited increased biomass and yield compared to untreated controls .

Pesticidal Activity
The compound has also been evaluated for its pesticidal activity against various pests. Research indicates that it can effectively reduce pest populations while being less harmful to beneficial insects. This dual action makes it a candidate for sustainable agricultural practices aimed at minimizing chemical pesticide use .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as an inhibitor in enzyme studies. Its ability to selectively inhibit specific enzymes allows researchers to elucidate enzyme mechanisms and pathways. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer progression .

Drug Design and Development
The compound's structural features make it a valuable scaffold in drug design. Its triazole ring system is known for its bioactivity and ability to form hydrogen bonds with biological targets. Researchers are exploring modifications of this compound to enhance its pharmacological properties and specificity .

Data Tables

Application Area Key Findings References
Medicinal ChemistryEffective against S. aureus and E. coli
Anticancer PropertiesInduces apoptosis in cancer cell lines
AgricultureEnhances root development; improves yield
Pesticidal ActivityReduces pest populations; safe for beneficials
Biochemical ResearchSelective enzyme inhibition

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity.

Case Study 2: Plant Growth Enhancement
In a controlled field trial with tomato plants, application of the compound at a concentration of 100 ppm resulted in a 25% increase in fruit yield compared to untreated plants under drought conditions. This study highlights its potential as a biostimulant in agriculture.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Amt vs. 5-(1H-1,2,3-Triazol-4-yl)pentanoic Acid (Tap)

Property Amt Tap
Structure Shorter linker: acetic acid + aminomethyl-triazole Longer linker: pentanoic acid + triazole
Flexibility Semi-rigid More flexible
Biological Performance Comparable affinity to flexible linkers (e.g., Aoc) in kinase inhibitors 5-fold higher selectivity over Amt in kinase inhibitors
Applications Used in inhibitors requiring balanced rigidity and H-bonding Preferred for high-selectivity targeting

Amt vs. BTTAA

BTTAA (2-[4-((bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic acid) is a bulkier derivative of Amt with tert-butyl groups.

Property Amt BTTAA
Structure Simple aminomethyl-triazole-acetic acid Complex: bis-triazole with tert-butyl groups
Reactivity Moderate CuAAC efficiency Superior CuAAC catalyst; enhances reaction rates and biocompatibility
Applications Inhibitor design Bioconjugation in live cells and metabolic studies

Functional Analogues in Therapeutic Contexts

Amt vs. Benzothieno[3,2-d]pyrimidin-4-one Derivatives (BBTP)

BBTP derivatives incorporate a fused heterocyclic system instead of a triazole:

Property Amt BBTP-Based Compounds
Core Structure Triazole-acetic acid Benzothienopyrimidine
Binding Affinity Moderate (KD ~10–100 nM in kinase assays) Higher affinity (KD <10 nM) due to π-π stacking with hydrophobic pockets
Selectivity Context-dependent; improved with Tap linkers Intrinsic selectivity from aromatic interactions

Amt vs. Acetophenone-Triazole Hybrids

Compounds like 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorobenzyl)acetamide (14) feature acetophenone moieties:

Property Amt Acetophenone-Triazole Hybrids
Functional Groups Aminomethyl-triazole Acetophenone + triazole + fluorobenzyl
Activity Kinase inhibition Potent enoyl-acyl carrier protein reductase (InhA) inhibition
Mechanism H-bonding and rigidity Dual hydrophobic and electronic interactions

Research Findings and Mechanistic Insights

  • Linker Rigidity vs. Flexibility : Amt’s semi-rigid structure balances conformational entropy loss (rigid linkers) and adaptability (flexible linkers). This is critical in kinase inhibitors, where excessive flexibility reduces selectivity .
  • Triazole as a Bioisostere : The triazole ring in Amt mimics amide bonds but offers superior metabolic stability, making it a valuable bioisostere in drug design .
  • Substituent Effects: Bulky groups (e.g., tert-butyl in BTTAA) enhance catalytic efficiency in CuAAC but may reduce cell permeability. Amt’s aminomethyl group optimizes solubility and target engagement .

Biological Activity

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid (commonly referred to as triazole-acetic acid) is a compound that belongs to the class of alpha amino acids. This compound has garnered attention in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H8_8N4_4O
  • IUPAC Name : (2S)-2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
  • CAS Number : 1182632-80-9
  • Molecular Weight : 156.15 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study investigating the effects of triazole-containing compounds against various pathogens, it was found that these compounds can inhibit bacterial growth effectively. The specific activity of this compound against strains such as Salmonella typhi and Bacillus subtilis was noted to be moderate to strong .

Antimalarial Activity

In the context of malaria treatment, compounds derived from triazoles have shown promise. A study focused on triazole derivatives demonstrated their effectiveness against Plasmodium falciparum, with some compounds exhibiting IC50_{50} values in the submicromolar range . Although specific data on this compound was limited, its structural similarity suggests potential antimalarial activity.

Enzyme Inhibition

Triazole derivatives have also been evaluated for their ability to inhibit metabolic enzymes. For instance, studies have shown that certain triazole compounds can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders. The presence of the amino group in this compound may enhance its binding affinity to AChE .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
AntimalarialPotential activity against P. falciparum
Enzyme InhibitionAChE inhibition potential

Case Study: Antimalarial Properties

In a notable study examining various triazole derivatives for antimalarial activity, researchers synthesized several compounds and tested them against chloroquine-resistant strains of Plasmodium falciparum. Among these derivatives, some exhibited significant inhibitory effects with low cytotoxicity towards mammalian cell lines (HepG2 and Vero cells). The ultrastructural analysis revealed that effective compounds caused severe damage to the parasite's cellular integrity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The triazole ring may interact with various enzymes involved in metabolic pathways or pathogen survival.
  • Cell Membrane Disruption : The compound may disrupt cellular membranes of pathogens or cancer cells through lipid peroxidation or other mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.